Head-to-Head Structural Comparison: Boc-Protected vs. Free Amine PEG1-Azide Linkers
Boc-NHCH2CH2-PEG1-azide (MW 230.26) features a Boc-protected amine, enabling orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) to release a free primary amine for subsequent conjugation, a capability absent in the direct comparator Azido-PEG1-amine (MW 130.15), which has a permanently free amine [1]. This protection strategy prevents unwanted side reactions during the initial azide click chemistry step, ensuring a higher yield and purity of the desired intermediate.
| Evidence Dimension | Functional group protection status and molecular weight |
|---|---|
| Target Compound Data | Boc-protected amine; MW = 230.26 g/mol |
| Comparator Or Baseline | Azido-PEG1-amine (CAS 464190-91-8); Free primary amine; MW = 130.15 g/mol |
| Quantified Difference | Presence of a cleavable Boc group adds 100.11 g/mol and provides an orthogonal protection strategy. |
| Conditions | Structural comparison based on chemical identity and vendor specifications. |
Why This Matters
The Boc group is essential for multi-step PROTAC synthesis, where the azide is first reacted via click chemistry, followed by deprotection and conjugation of the resulting amine to an E3 ligase ligand, a sequence impossible with a free amine analog.
- [1] PubChem Compound Summary for CID 12106197, Tert-butyl (2-(2-azidoethoxy)ethyl)carbamate. View Source
